molecular formula C26H24N4O3S B11136622 ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11136622
M. Wt: 472.6 g/mol
InChI Key: CSZUOUDNUAHFTO-UHFFFAOYSA-N
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Description

Ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a 1,3-diphenylpyrazole moiety. Its structure includes a bicyclic system with sulfur and nitrogen atoms, an ester group at position 7, and a methyl substituent at position 6. The 1,3-diphenylpyrazole group contributes to steric bulk and aromaticity, which may influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C26H24N4O3S

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl 6-(1,3-diphenylpyrazol-4-yl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H24N4O3S/c1-3-33-25(32)22-17(2)27-26-30(21(31)14-15-34-26)24(22)20-16-29(19-12-8-5-9-13-19)28-23(20)18-10-6-4-7-11-18/h4-13,16,24H,3,14-15H2,1-2H3

InChI Key

CSZUOUDNUAHFTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CCS2)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea and Ethyl Acetoacetate

Thiourea reacts with ethyl acetoacetate in the presence of acidic or basic catalysts to form the dihydropyrimidothiazine scaffold. For example, heating thiourea with ethyl acetoacetate in ethanol containing hydrochloric acid yields 4-oxo-3,4-dihydro-2H-pyrimido[2,1-b]thiazine-7-carboxylate intermediates. The methyl group at position 8 is introduced by substituting the β-keto ester with methyl acetoacetate.

Reaction Conditions

  • Reagents: Thiourea (1.2 eq), ethyl acetoacetate (1 eq), HCl (cat.)

  • Solvent: Ethanol

  • Temperature: Reflux, 12–24 hours

  • Yield: 68–75%

Alternative Route Using Bis(methylthio)methylene Malononitrile

Bis(methylthio)methylene malononitrile and thiourea undergo cyclization in dimethylformamide (DMF) with potassium carbonate to form 2,6-dihydro-4,8-bis(methylthio)pyrimido[2,1-b]thiazine-3,7-dicarbonitrile. Hydrolysis of the nitrile groups followed by esterification introduces the carboxylate moiety.

Key Steps

  • Cyclization: Bis(methylthio)methylene malononitrile + thiourea → Core structure.

  • Hydrolysis: CN → COOH using NaOH/H2O.

  • Esterification: COOH → COOEt with ethanol/H2SO4.

Final Esterification and Functionalization

The ethyl ester group at position 7 is typically introduced early in the synthesis via esterification of a carboxylic acid intermediate or by using pre-functionalized β-keto esters.

Carboxylic Acid to Ethyl Ester Conversion

Hydrolysis of a nitrile or amide group to carboxylic acid (e.g., using H2SO4/H2O) followed by esterification with ethanol under acidic conditions yields the ethyl ester.

Esterification Protocol

  • Reagents: Carboxylic acid (1 eq), ethanol (excess), H2SO4 (cat.)

  • Temperature: Reflux, 6 hours

  • Yield: 85–90%

Direct Use of Ethyl β-Keto Esters

Employing ethyl acetoacetate or ethyl 3-cyano-3-(methylthio)acrylate as starting materials avoids post-cyclization esterification. For example, ethyl 3-cyano-3-(methylthio)acrylate directly forms the ester-containing core during cyclization.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and advantages:

MethodKey StepsYieldAdvantages
Cyclization + Suzuki couplingCore formation → Suzuki coupling65–72%High regioselectivity; modular pyrazole introduction
Nucleophilic substitutionCore + pyrazole halide58–63%No transition metals required
Pre-functionalized esterEthyl β-keto ester cyclization68–75%Fewer steps; higher overall yield

Mechanistic Insights and Challenges

Cyclization Mechanism

The cyclization of thiourea and β-keto esters proceeds via a tandem Michael addition-cyclization pathway. Thiourea attacks the α,β-unsaturated carbonyl system, followed by intramolecular nucleophilic attack to form the thiazine ring.

Steric and Electronic Effects

Bulky substituents on the pyrazole (e.g., phenyl groups) can hinder coupling reactions, necessitating elevated temperatures or microwave assistance. Electron-withdrawing groups on the pyrimidothiazine core enhance reactivity in Suzuki couplings.

Byproduct Formation

Competing reactions, such as over-alkylation or decarboxylation, are mitigated by optimizing reaction time and stoichiometry. For instance, limiting the molar ratio of methylating agents reduces N-methylated byproducts.

Scalability and Industrial Relevance

Gram-scale synthesis has been achieved using flow chemistry techniques, reducing reaction times by 40% compared to batch methods. Industrial routes prioritize pre-functionalized building blocks to minimize purification steps, with reported pilot-scale yields of 60–65%.

Emerging Methodologies

Recent advances include photocatalytic C–H activation for direct pyrazole coupling and enzymatic esterification for greener synthesis. These methods remain experimental but show promise for reducing metal catalyst use .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Anticancer Activity

Ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has demonstrated notable anticancer properties . In vitro studies have shown its effectiveness against various cancer cell lines, including HCT116 and MCF7. The compound exhibits significant cytotoxicity with IC50 values in the low micromolar range . The presence of the pyrazole and thiazine moieties is believed to enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for further development as an antimicrobial agent. Studies have reported its effectiveness against several microbial strains, suggesting that it may inhibit microbial growth through various mechanisms . The structure's unique features likely contribute to its ability to bind to bacterial enzymes or disrupt cellular functions.

Case Studies

Several studies have documented the applications of this compound in biomedical research:

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of derivatives similar to ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl found that compounds exhibiting structural similarities showed promising results against various cancer lines. For instance, derivatives were tested for their ability to inhibit Aurora-A kinase activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives were screened against multiple bacterial strains using agar well diffusion methods. The results indicated that certain modifications to the structure significantly enhanced antibacterial efficacy .

Mechanism of Action

The mechanism of action of ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrimido-thiazine derivatives with diverse substituents. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Group Comparisons

Compound Name Substituent at Position 6 Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 1,3-Diphenyl-1H-pyrazol-4-yl Ethyl ester, methyl, thiazine ~493.5 (estimated) Potential bioactivity (inferred)
Allyl 6-(4-Methoxyphenyl)-8-Methyl-4-Oxo-3,4-Dihydro-2H,6H-Pyrimido[2,1-b][1,3]Thiazine-7-Carboxylate 4-Methoxyphenyl Allyl ester, methoxy, thiazine ~428.4 Enhanced solubility (methoxy group)
Ethyl 6-(4-Fluorophenyl)-8-Methyl-4-Oxo-3,4-Dihydro-2H,6H-Pyrimido[2,1-b][1,3]Thiazine-7-Carboxylate 4-Fluorophenyl Ethyl ester, fluorine, thiazine ~407.4 Increased metabolic stability (F atom)
2-(4-Chlorophenyl)-8-(Methylthio)-6-Oxo-4-Phenyl-4,6,9,9a-Tetrahydropyrimido-[2,1-b][1,3]Oxazine-7-Carbonitrile 4-Chlorophenyl Chlorine, oxazine, methylthio, nitrile ~441.9 Oxazine core (vs. thiazine)

Key Observations:

Electron-withdrawing groups (e.g., fluorine in ) enhance metabolic stability, whereas electron-donating groups (e.g., methoxy in ) improve solubility.

Core Heterocycle Variations: Replacing the thiazine ring with an oxazine (as in ) alters electronic properties.

Synthetic Methodologies: Analogous compounds are synthesized via condensation of aldehydes with aminothiouracils (e.g., 6-aminothiouracil + 1,3-diphenylpyrazole-4-carboxaldehyde) . The presence of bulky substituents (e.g., diphenylpyrazole) may necessitate longer reaction times or elevated temperatures compared to simpler derivatives.

Spectroscopic Comparisons :

  • NMR data (e.g., chemical shifts in regions A and B ) for the target compound would likely show deviations due to the diphenylpyrazole group’s anisotropic effects. For example, protons near the pyrazole moiety may experience downfield shifts compared to fluorophenyl or methoxyphenyl analogs .

Table 2: Hypothetical Pharmacokinetic Properties (Inferred)

Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 4.2 1 6 90
Allyl 4-Methoxyphenyl Analog 3.5 1 7 95
Ethyl 4-Fluorophenyl Analog 3.8 1 6 85

Discussion :

  • The higher logP of the target compound (4.2 vs. 3.5–3.8) suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

Ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention due to its notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique pyrimidothiazine framework characterized by the following structural components:

  • Thiazine Ring : Fused with a pyrimidine system.
  • Ethyl Carboxylate Group : Enhances solubility and reactivity.
  • Diphenyl Pyrazole Moiety : Contributes significantly to its biological activity.

Molecular Formula : C26_{26}H24_{24}N4_{4}O3_{3}S
Molecular Weight : 472.6 g/mol

Cytotoxic Activity

In vitro studies have demonstrated that ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl exhibits significant cytotoxic effects against various cancer cell lines. The presence of the pyrazole and thiazine moieties is believed to enhance its ability to inhibit cancer cell proliferation.

Cell LineIC50_{50} (µM)Reference
HeLa12.5
MCF-710.0
A54915.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of microbial strains. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria as well as certain fungal species.

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Candida albicans40

Preliminary research suggests that the biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. The mechanisms include:

  • Enzyme Inhibition : The compound appears to inhibit enzymes that are crucial for cancer cell proliferation and microbial growth.
  • Receptor Binding : Interaction with cellular receptors may alter signaling pathways that lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Cancer Cell Lines : A recent study highlighted the compound's ability to induce apoptosis in HeLa cells through the activation of caspase pathways .
  • Antimicrobial Efficacy : Research conducted on various microbial strains revealed that the compound exhibits a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Investigations into similar compounds suggest that modifications to the pyrazole and thiazine moieties can enhance biological activity. For instance, derivatives with additional functional groups showed improved efficacy against specific cancer types .

Q & A

Basic: What are the recommended synthetic routes for preparing this pyrimido-thiazine derivative?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole and pyrimidine-thiazine cores. A one-pot Biginelli-like reaction may be employed for cyclocondensation of aldehydes, thioureas, and β-keto esters under acidic conditions (e.g., HCl/EtOH) to assemble the heterocyclic framework . Subsequent functionalization of the pyrazole ring at the 4-position with diphenyl groups can be achieved via Suzuki-Miyaura coupling using palladium catalysts . Key steps include:

  • Cyclization : Refluxing intermediates in DMF with oxalyl chloride to form the pyrimido-thiazine core .
  • Purification : Recrystallization from ethanol or column chromatography to isolate the final product .

Basic: How can spectroscopic methods validate the structural integrity of this compound?

A combination of techniques is critical:

  • ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 7.2–8.1 ppm for diphenyl groups), methylene/methyl signals (δ 2.1–3.5 ppm), and carbonyl resonances (δ ~165–175 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-N at ~1250 cm⁻¹) .
  • HRMS (ESI) : Validate molecular weight with <5 ppm mass accuracy (e.g., [M+H]⁺ calculated for C₂₈H₂₅N₅O₃S: 512.1725) .

Basic: What in vitro assays are suitable for preliminary pharmacological screening?

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .
  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out false positives .

Advanced: How can contradictory data in biological activity studies be resolved?

Contradictions may arise from assay conditions or compound stability:

  • Reproducibility : Standardize protocols (e.g., incubation time, serum-free media) to minimize variability .
  • Metabolite Interference : Perform stability studies (HPLC monitoring) to detect degradation products under assay conditions .
  • Structure-Activity Relationships (SAR) : Compare analogs (e.g., replacing the 8-methyl group with CF₃) to identify critical pharmacophores .

Advanced: What computational strategies optimize reaction pathways for this compound?

  • Quantum Mechanics (QM) : Use Gaussian or ORCA to model transition states and identify energetically favorable pathways (e.g., cyclization barriers) .
  • Molecular Docking : Screen against target proteins (e.g., DNA gyrase for antimicrobial activity) with AutoDock Vina to predict binding modes .
  • AI-Driven Optimization : Implement COMSOL Multiphysics for parameter tuning (e.g., solvent effects, temperature gradients) to enhance yield .

Advanced: How does the pyrimido-thiazine core influence reactivity in further derivatization?

The fused heterocyclic system exhibits unique electronic properties:

  • Electrophilic Substitution : The 4-oxo group activates adjacent positions for halogenation or nitration .
  • Ring-Opening Reactions : Basic conditions (e.g., NaOH/EtOH) can cleave the thiazine ring, enabling access to open-chain intermediates .
  • DFT Calculations : Predict regioselectivity for substitutions using HOMO/LUMO maps (e.g., Fukui indices) .

Advanced: What methodologies assess stability under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, monitoring degradation via HPLC .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature .
  • Crystallography : Compare X-ray structures before/after stress tests to detect polymorphic changes impacting stability .

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